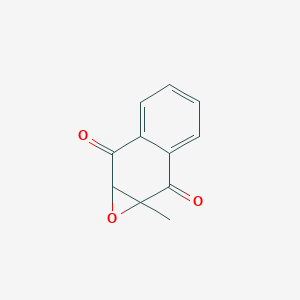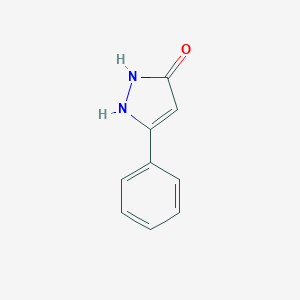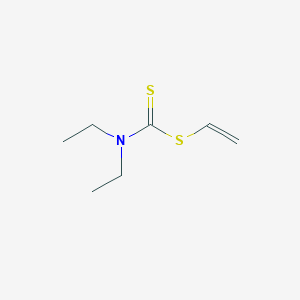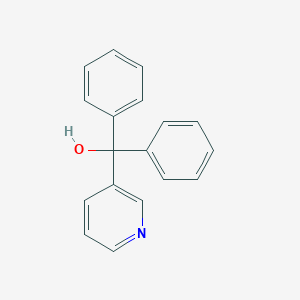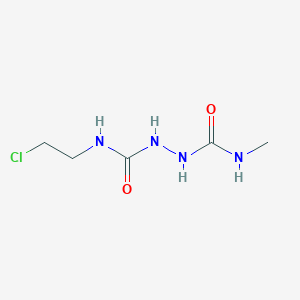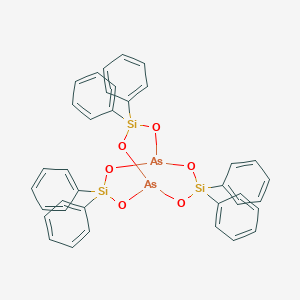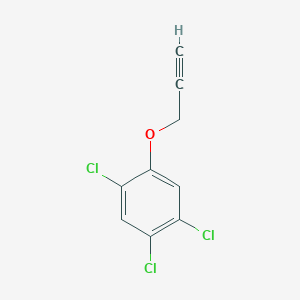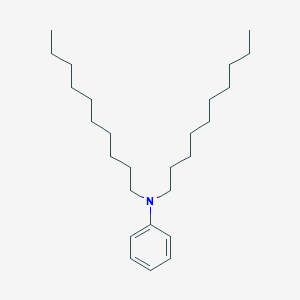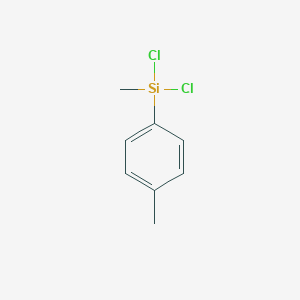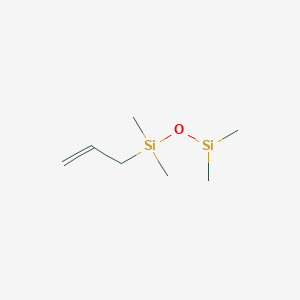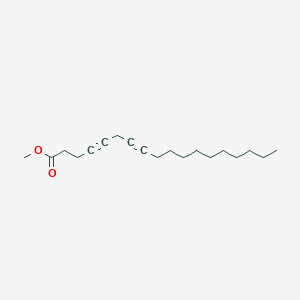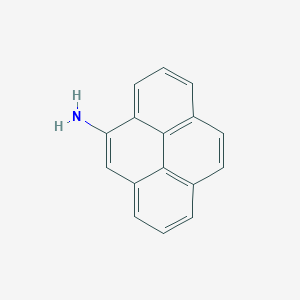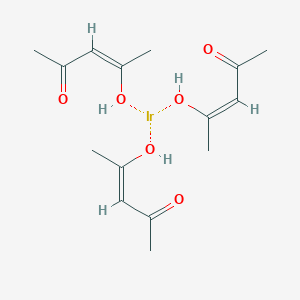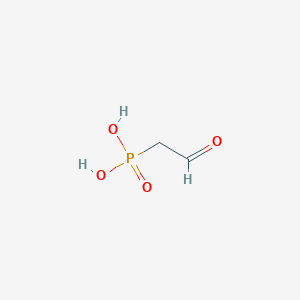
Phosphonoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonoacetaldehyde (PA) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. PA is a phosphonate derivative of acetaldehyde and is widely used in various fields of research, including biochemistry, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Phosphonate Degradation and Phosphorus Release
- Phosphonates, including phosphonoacetaldehyde, are important in microbial ecosystems for phosphorus release. The phosphonoacetaldehyde oxidase gene (phnY) plays a crucial role in phosphonate degradation, linking hydrolytic processes and contributing to microbial metabolome diversification (Agarwal et al., 2014).
Enzymatic Mechanisms and Structural Insights
- Phosphonoacetaldehyde hydrolase, an enzyme crucial in phosphorus bond cleavage, operates via a unique catalytic mechanism involving a Schiff base intermediate. The crystal structure of this enzyme provides insights into its functioning and contributes to understanding the broader family of hydrolases (Morais et al., 2000).
Role in Prebiotic Chemistry
- Phosphonoacetaldehyde (PAL) demonstrates potential in prebiotic chemistry. It can react with formaldehyde under basic conditions to produce compounds that could be building blocks for prebiotic informational polymers (de Graaf, Visscher, & Schwartz, 1998).
Biosynthetic Pathways of Phosphonate Compounds
- Phosphonoacetaldehyde is a common intermediate in multiple biosynthetic pathways for phosphonate natural products, such as antibiotics. This understanding contributes to insights into the chemical structures of new C–P containing secondary metabolites (Shao et al., 2008).
Catalysis and Allosteric Regulation
- Phosphonoacetaldehyde hydrolase's activity is affected by substances like n-butylphosphonic acid, demonstrating the enzyme's allosteric regulation. This understanding is crucial for biochemical processes involving C-P bond cleavage (Dumora, Lacoste, Cassaigne, & Mazat, 1991).
Genetic Characterization
- Genetic studies on organisms like Pseudomonas aeruginosa and Sinorhizobium meliloti have furthered our understanding of the enzymes and pathways involved in phosphonoacetaldehyde metabolism, shedding light on its role in bacterial phosphonate degradation (Dumora et al., 1997).
Propiedades
Número CAS |
16051-76-6 |
|---|---|
Nombre del producto |
Phosphonoacetaldehyde |
Fórmula molecular |
C2H5O4P |
Peso molecular |
124.03 g/mol |
Nombre IUPAC |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
Clave InChI |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
SMILES canónico |
C(C=O)P(=O)(O)O |
Otros números CAS |
16051-76-6 |
Sinónimos |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



